![molecular formula C11H9BrN2OS B14068094 2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one CAS No. 1018-90-2](/img/structure/B14068094.png)
2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the quinazolinone family, known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one typically involves the reaction of quinazolinone derivatives with bromomethylating agents under controlled conditions. One common method involves the use of bromomethyl ketones in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromomethylating agents and other reactive intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Chemical Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its reactive bromomethyl group.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one involves its interaction with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This reactivity makes it useful for studying enzyme inhibition and protein labeling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
- 2-(Iodomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
- 2-(Hydroxymethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
Uniqueness
The uniqueness of 2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one lies in its bromomethyl group, which is more reactive compared to the chloromethyl or iodomethyl analogs. This increased reactivity makes it particularly useful for applications requiring covalent modification of biological targets .
Propriétés
Numéro CAS |
1018-90-2 |
|---|---|
Formule moléculaire |
C11H9BrN2OS |
Poids moléculaire |
297.17 g/mol |
Nom IUPAC |
2-(bromomethyl)-1,2-dihydro-[1,3]thiazolo[3,2-a]quinazolin-5-one |
InChI |
InChI=1S/C11H9BrN2OS/c12-5-7-6-14-9-4-2-1-3-8(9)10(15)13-11(14)16-7/h1-4,7H,5-6H2 |
Clé InChI |
IOLKMXUAMNVGKH-UHFFFAOYSA-N |
SMILES canonique |
C1C(SC2=NC(=O)C3=CC=CC=C3N21)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




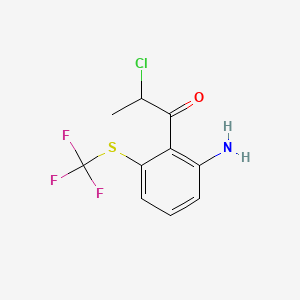
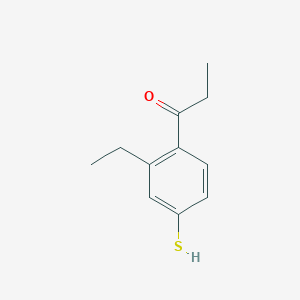


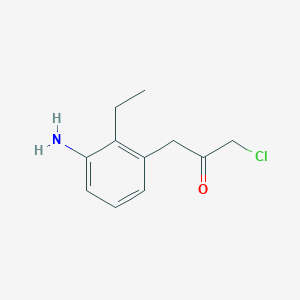
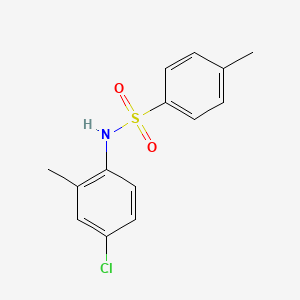


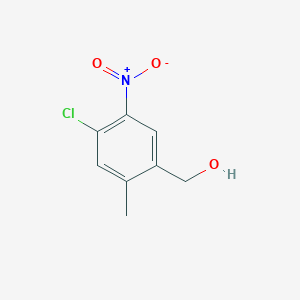
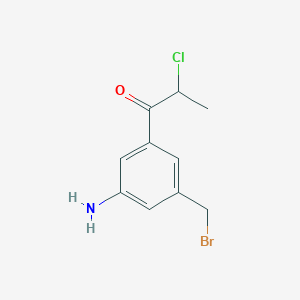

![1H-Imidazole, 5,5'-[1,1'-biphenyl]-4,4'-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride](/img/structure/B14068088.png)
